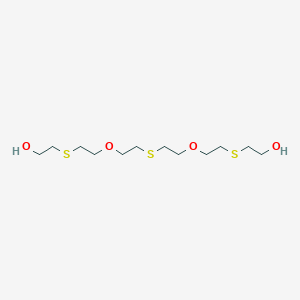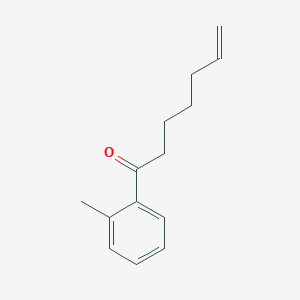
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by a cycloheptatriene ring substituted with an oxo group and an isopropyl group, along with an octanoate ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate typically involves the following steps:
Formation of the Cycloheptatriene Ring: The cycloheptatriene ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Introduction of the Oxo and Isopropyl Groups: The oxo group is introduced through oxidation reactions, while the isopropyl group can be added via alkylation reactions.
Esterification: The final step involves the esterification of the cycloheptatriene derivative with octanoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The isopropyl and octanoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl acetate: Similar structure but with an acetate ester group instead of octanoate.
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl butanoate: Similar structure with a butanoate ester group.
Uniqueness
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate is unique due to its specific ester functional group, which can influence its chemical properties and potential applications. The length of the octanoate chain may affect its solubility, reactivity, and interactions with other molecules.
Propiedades
Número CAS |
83671-10-7 |
|---|---|
Fórmula molecular |
C18H26O3 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(7-oxo-3-propan-2-ylcyclohepta-1,3,5-trien-1-yl) octanoate |
InChI |
InChI=1S/C18H26O3/c1-4-5-6-7-8-12-18(20)21-17-13-15(14(2)3)10-9-11-16(17)19/h9-11,13-14H,4-8,12H2,1-3H3 |
Clave InChI |
CSDJYAZFIBXALM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OC1=CC(=CC=CC1=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


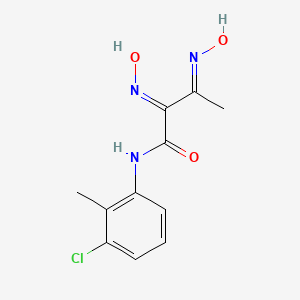
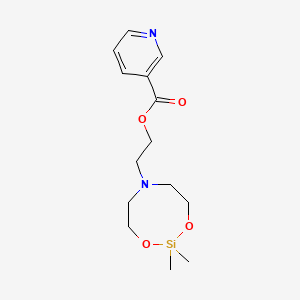
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
![2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14413543.png)
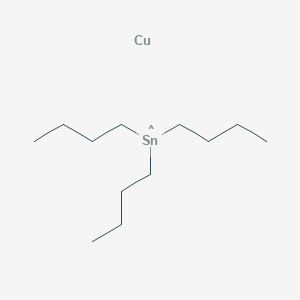
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
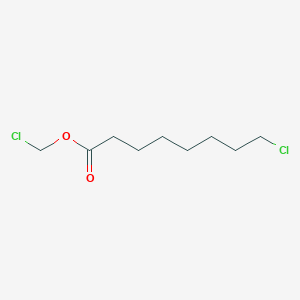
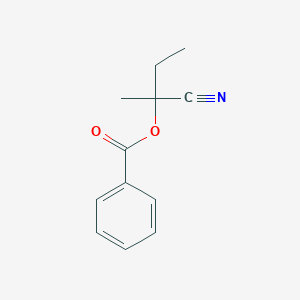
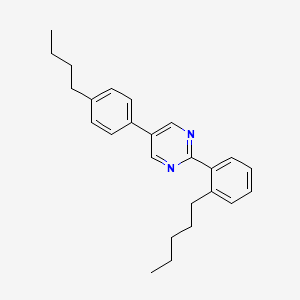
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)
